6-Nitrobenzo[d]isothiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitrobenzo[d]isothiazol-3-amine is a heterocyclic compound that features a benzene ring fused with an isothiazole ring, with a nitro group at the 6th position and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzo[d]isothiazol-3-amine typically involves the nitration of benzo[d]isothiazole followed by amination. One common method includes the reaction of substituted aniline with ammonium thiocyanate in the presence of ethanol and concentrated hydrochloric acid to yield substituted 1-phenylthiourea. This intermediate is then treated with bromine to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Nitrobenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Reduction: The reduction of the nitro group yields 6-amino-benzo[d]isothiazole.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
6-Nitrobenzo[d]isothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anti-tubercular agent.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Nitrobenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it inhibits the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation . In anti-tubercular applications, it targets the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
- 6-Nitrobenzo[d]thiazol-2-amine
- 6-Nitrobenzo[d]isothiazol-2-amine
Comparison: 6-Nitrobenzo[d]isothiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, its nitro group at the 6th position and amine group at the 3rd position make it more reactive in certain substitution reactions compared to its analogs .
Properties
Molecular Formula |
C7H5N3O2S |
---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
6-nitro-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C7H5N3O2S/c8-7-5-2-1-4(10(11)12)3-6(5)13-9-7/h1-3H,(H2,8,9) |
InChI Key |
PLHOLGSXQBLUTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.